rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid
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Overview
Description
rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid: is a chiral compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Functional Group Introduction: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the indole ring.
Cyclization: The cyclization process forms the octahydroindole ring system.
Carboxylation: The carboxylic acid group is introduced at the 5-position of the indole ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring or the carboxylic acid group.
Reduction: Reduction reactions can be performed on the carbonyl group or the indole ring.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the indole ring or carboxylic acid.
Reduction: Reduced forms of the carbonyl group or the indole ring.
Substitution: Substituted derivatives at the nitrogen atom or carboxylic acid group.
Scientific Research Applications
rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid: can be compared with other indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2639379-35-2 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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